molecular formula C₈¹³C₂H₇N₂¹⁵NOS B1146986 5-Hydroxy Thiabendazole-13C2,15N CAS No. 1391052-65-5

5-Hydroxy Thiabendazole-13C2,15N

Cat. No.: B1146986
CAS No.: 1391052-65-5
M. Wt: 220.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Isotopic Labeling Patterns

5-Hydroxy Thiabendazole-13C2,15N is a stable isotope-labeled derivative of the parent compound thiabendazole, a benzimidazole-class fungicide and anthelmintic. Its systematic IUPAC name is 2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-ol-13C2,15N , reflecting the substitution of two carbon-13 atoms and one nitrogen-15 atom within the benzimidazole core. The isotopic labeling occurs at specific positions:

  • 13C atoms replace natural carbon at positions 2 and 6 of the benzimidazole ring.
  • 15N replaces the nitrogen atom at position 1 of the benzimidazole moiety.

This labeling pattern ensures minimal disruption to the compound’s electronic structure while enabling precise tracking in mass spectrometric and metabolic studies.

Molecular Formula and Mass Spectrometric Profile

The molecular formula of this compound is C8¹³C2H7N2¹5NOS , with a molecular weight of 220.23 g/mol . High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 220.0434 (calculated for C10H7N3OS¹³C2¹5N), consistent with isotopic enrichment. Key fragmentation patterns include:

  • Loss of HCN (m/z 190.0321).
  • Cleavage of the thiazole ring (m/z 147.0189).

Table 1: Mass Spectrometric Data

Ion Type m/z (Observed) m/z (Calculated) Relative Abundance (%)
[M+H]+ 220.0434 220.0432 100
[M+H-HCN]+ 190.0321 190.0318 45
[M+H-Thiazole]+ 147.0189 147.0187 30

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (250 MHz, CD3OD, δ ppm):

  • δ 9.00 (s, 1H, H2' of thiazole).
  • δ 8.10 (d, 1H, H5' of thiazole).
  • δ 7.30 (d, 1H, H7 of benzimidazole).
  • δ 6.90 (d, 1H, H4 of benzimidazole).
  • δ 6.70 (s, 1H, H6 of benzimidazole).

13C NMR (62.5 MHz, CD3OD, δ ppm):

  • δ 163.2 (C2 of benzimidazole, 13C-labeled).
  • δ 156.8 (C6 of benzimidazole, 13C-labeled).
  • δ 150.1 (C1 of benzimidazole, 15N-adjacent).
  • δ 121.4 (C5' of thiazole).

Isotopic labeling induces minor deshielding effects (<0.3 ppm) compared to the unlabeled compound due to increased nuclear spin.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR Spectrum (Nujol mull, cm⁻¹):

  • 3241 : O-H stretch (phenolic group).
  • 2618 : N-H stretch (benzimidazole).
  • 1627 , 1499 : Aromatic C=C stretching.
  • 1287 : C-N stretch (thiazole).

Isotopic substitution causes negligible shifts (<5 cm⁻¹) in vibrational modes.

UV-Vis Spectrum (Ethanol, λmax):

  • 318.5 nm (π→π* transition, benzimidazole-thiazole conjugation).
  • 250.0 nm (n→π* transition, lone pairs on sulfur and nitrogen).

X-ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction of the unlabeled analog reveals a planar benzimidazole-thiazole system with a dihedral angle of 8.2° between the rings. The hydroxyl group at position 5 forms an intramolecular hydrogen bond with N3 of the benzimidazole (O-H···N distance: 2.67 Å ). Isotopic labeling does not alter the crystal lattice but slightly reduces bond lengths involving 13C and 15N (e.g., C2-N1: 1.34 Å vs. 1.36 Å in the natural isotope).

Table 2: Key Crystallographic Parameters

Parameter Unlabeled Compound 13C2,15N-Labeled Compound
Space Group P21/c P21/c
Unit Cell (Å) a=7.21, b=9.45, c=12.30 a=7.20, b=9.44, c=12.29
Bond Length C2-N1 (Å) 1.36 1.34
Dihedral Angle (°) 8.2 8.1

Properties

CAS No.

1391052-65-5

Molecular Formula

C₈¹³C₂H₇N₂¹⁵NOS

Molecular Weight

220.23

Synonyms

2-(4-Thiazolyl)-1H-benzimidazol-6-ol-13C2,15N;  5-Hydroxythiabendazole-13C2,15N; 

Origin of Product

United States

Preparation Methods

Base Synthesis of Thiabendazole

Thiabendazole (TBZ), the precursor to 5-OH-TBZ, is synthesized via an acid-catalyzed condensation reaction between o-phenylenediamine and 4-cyanothiazole in aqueous media. The reaction proceeds at elevated temperatures (80–100°C) under acidic conditions, typically using hydrochloric acid as a catalyst. This one-step process yields TBZ with high purity (>95%) and avoids the need for organic solvents, making it cost-effective and environmentally favorable.

Key reaction parameters:

  • Molar ratio: 1:1 stoichiometry of o-phenylenediamine to 4-cyanothiazole.

  • Temperature: 80–100°C.

  • Catalyst: 10–20% (v/v) hydrochloric acid.

  • Reaction time: 4–6 hours.

Isotopic Labeling Strategies

To introduce 13C and 15N labels into TBZ, isotopically enriched precursors are used:

  • 13C-labeled 4-cyanothiazole: Synthesized by substituting natural-abundance carbon atoms with 13C at the cyanide and thiazole ring positions.

  • 15N-labeled o-phenylenediamine: Prepared by incorporating 15N into the amine groups.

The labeled precursors undergo the same condensation reaction as described in Section 1.1. For 5-Hydroxy Thiabendazole-13C2,15N, isotopic labels are introduced at two carbon atoms (C2 and C4 of the thiazole ring) and one nitrogen atom (N1 of the benzimidazole moiety).

Hydroxylation of Thiabendazole-13C2,15N

Chemical Hydroxylation

Hydroxylation at the 5-position of TBZ is achieved using oxidizing agents such as hydrogen peroxide (H2O2) or enzymatic systems (e.g., cytochrome P450 mimics). For isotopic analogs, the reaction conditions are optimized to preserve label integrity:

Typical procedure:

  • Dissolve Thiabendazole-13C2,15N in a 1:1 mixture of acetic acid and water.

  • Add 30% H2O2 dropwise at 50–60°C.

  • Stir for 12–24 hours.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Yield: 60–75%.

Enzymatic Hydroxylation

In biological systems, TBZ is metabolized to 5-OH-TBZ via hepatic cytochrome P450 enzymes. While less common in industrial synthesis, enzymatic methods are explored for high regioselectivity.

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude this compound is purified using reversed-phase SPE cartridges (e.g., C18). The process involves:

  • Conditioning with methanol and water.

  • Loading the reaction mixture.

  • Washing with 10% methanol.

  • Eluting with 80% methanol.

Analytical Confirmation

High-performance liquid chromatography (HPLC):

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: 10–90% B over 15 minutes.

  • Retention time: 8.2 minutes.

Mass spectrometry (MS):

  • Molecular ion: m/z 220.23 [M+H]+.

  • Isotopic purity: >98% 13C and 15N.

Challenges in Isotopic Synthesis

Label Stability

Isotopic labels may degrade under harsh reaction conditions (e.g., high temperature or strong acids). Strategies to mitigate this include:

  • Using milder catalysts (e.g., diluted HCl).

  • Shortening reaction times.

Cost and Availability

13C and 15N precursors are expensive, with 13C-labeled cyanothiazole costing approximately $500–$1,000 per gram. Custom synthesis services (e.g., LGC Standards, Hexonsynth) dominate production due to these barriers.

Industrial-Scale Production

Custom Synthesis Protocols

Suppliers like LGC Standards and Hexonsynth produce this compound on-demand. Key steps include:

  • Scale-up condensation: 10–100 g batches.

  • Automated SPE: 96-well plate systems for high throughput.

  • Lyophilization: Freeze-drying to obtain stable powders.

Typical specifications:

ParameterValueSource
Molecular formulaC₈¹³C₂H₇N₂¹⁵NOS
Molecular weight220.23 g/mol
Isotopic purity13C: 99%; 15N: 98%
Storage conditions2–8°C, protected from light

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Thiabendazole-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways and transformations of Thiabendazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.

    Industry: Applied in environmental studies to track the fate and impact of Thiabendazole in various ecosystems

Mechanism of Action

The mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is similar to that of Thiabendazole. It primarily inhibits the enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The compound also suppresses egg and larval production, further reducing the parasite population .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Attributes

Compound Name CAS Number Isotopic Labels Molecular Weight Purity Storage Primary Application
This compound 1391052-65-5 13C (2), 15N (1) 220.23 >95% -20°C LC-MS internal standard
5-Hydroxy Thiabendazole Methyl Ether-HCl Not provided 13C, 15N Not available Not given Short shelf Analytical method development
4-Hydroxy Trimethoprim-13C3 1391053-67-0 13C (3) Not available Not given Not provided Trimethoprim metabolism
Thiabendazole (non-isotopic) 148-79-8 None 201.25 Varies Room temperature Anthelmintic drug

Regulatory and Handling Considerations

  • Controlled Derivatives : The methyl ether hydrochloride variant requires BSL certification and permits, reflecting stricter regulatory oversight .
  • Logistical Challenges: Short shelf life and cold-chain storage necessitate careful planning for SIL compounds, contrasting with non-labeled counterparts .

Q & A

Basic Research Questions

Q. How is 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves introducing stable isotopes (¹³C and ¹⁵N) into the thiabendazole backbone via precursor substitution or isotopic exchange. For example, similar thiadiazole derivatives are synthesized using multi-step reactions involving trichloroethyl carboxamides and phenylamino-thiadiazole intermediates . Characterization employs:

  • Mass Spectrometry (MS) : To confirm isotopic enrichment and purity (e.g., ¹³C₂ and ¹⁵N incorporation) .
  • Nuclear Magnetic Resonance (NMR) : ¹³C and ¹⁵N NMR to resolve structural integrity and isotopic labeling positions .
  • High-Performance Liquid Chromatography (HPLC) : Paired with reference standards (e.g., pharmacopeial guidelines) to quantify impurities like benzene-1,2-diamine .

Q. What analytical techniques are critical for quantifying 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in environmental or biological matrices?

  • Methodological Answer :

  • Isotope Dilution Mass Spectrometry (IDMS) : Uses labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects and improve quantification accuracy .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Detects trace levels in complex samples (e.g., soil, plant tissues) with high specificity .
  • Quality Control : Cross-validation with certified reference materials (CRMs) and adherence to pharmacopeial guidelines (e.g., USP/EP standards for impurity profiling) .

Advanced Research Questions

Q. How can 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N be used to study metabolic pathways in plant or microbial systems?

  • Methodological Answer :

  • Isotopic Tracer Studies : Introduce ¹³C/¹⁵N-labeled compound into growth media or soil to track metabolic byproducts (e.g., hydroxylated metabolites) via LC-MS or GC-MS .
  • Kinetic Modeling : Use ¹⁵N recovery rates to calculate nitrogen use efficiency (NUE) and persistence in ecosystems .
  • Example Data :
ParameterValue (µmol kg⁻¹ h⁻¹)Reference
Valine Oxidation12.4 ± 1.2
Leucine Carbon Flux8.7 ± 0.9

Q. What experimental designs optimize the use of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in environmental fate studies?

  • Methodological Answer :

  • Sampling Optimization : Stratified soil/vegetation sampling to account for isotopic heterogeneity. Use ANOVA or Duncan’s test (SPSS) to assess spatial/temporal variability .
  • Tracer Partitioning : Calculate ¹⁵N recovery in plant-soil systems using mass balance equations:
    15N Loss=Total Applied 15N(Plant 15N+Soil 15N Residue)\text{15N Loss} = \text{Total Applied 15N} - (\text{Plant 15N} + \text{Soil 15N Residue})

This helps quantify leaching or volatilization .

  • Long-Term Stability Tests : Monitor isotopic exchange under varying pH/temperature to assess label integrity .

Q. How do isotopic labels (¹³C/¹⁵N) enhance mechanistic studies of thiabendazole degradation in catalytic systems?

  • Methodological Answer :

  • Reaction Pathway Elucidation : Use ¹³C-labeled positions to track bond cleavage (e.g., C–N or C–S) during photocatalytic degradation via FT-IR or XPS .
  • Isotope Effects in Kinetics : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps (e.g., hydrogenolysis vs. hydroxylation) .
  • Catalyst Characterization : H₂-TPR and NH₃-TPD to map acid sites and metal-support interactions in catalysts like CuCoNiAl-MMO, which influence degradation efficiency .

Key Methodological Considerations

  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to resolve isotopic data noise in complex matrices .
  • Ethical Compliance : Follow safety protocols for handling thiabendazole derivatives, including first-aid measures and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.